molecular formula C19H23N5O2 B2922555 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034468-42-1

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2922555
CAS No.: 2034468-42-1
M. Wt: 353.426
InChI Key: AZEAOGOCQLHKHA-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a cyclopropyl group, and a pyrrolidinyl-pyridinyl moiety, making it a unique structure for research and industrial purposes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves multiple steps, starting with the preparation of the pyridazinone core. This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

The pyrrolidinyl-pyridinyl moiety is synthesized separately, usually through nucleophilic substitution reactions involving pyridine derivatives and pyrrolidine. The final step involves coupling the pyridazinone core with the pyrrolidinyl-pyridinyl moiety using amide bond formation techniques, such as peptide coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Purification methods such as recrystallization, chromatography, and distillation would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert ketones to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Functionalized pyridine derivatives

Mechanism of Action

The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoic acid
  • 2-(3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Uniqueness

Compared to similar compounds, 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide stands out due to its unique combination of a pyridazinone core, cyclopropyl group, and pyrrolidinyl-pyridinyl moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c25-18(13-24-19(26)6-5-16(22-24)15-3-4-15)21-12-14-7-8-20-17(11-14)23-9-1-2-10-23/h5-8,11,15H,1-4,9-10,12-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEAOGOCQLHKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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